2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its biological activity against certain pathogens.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- 2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
Uniqueness
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
54810-07-0 |
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Molecular Formula |
C12H9ClN2O5S |
Molecular Weight |
328.73 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClN2O5S/c13-9-6-5-8(15(17)18)7-12(9)21(19,20)14-10-3-1-2-4-11(10)16/h1-7,14,16H |
InChI Key |
GUELQNXSKKHDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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